molecular formula C8H5BrCl2F2O B1411288 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide CAS No. 1806350-55-9

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide

Cat. No.: B1411288
CAS No.: 1806350-55-9
M. Wt: 305.93 g/mol
InChI Key: SOCBZLONLVLRGN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide (CAS: 1017779-54-2) is a halogenated aromatic compound with the molecular formula C₈H₅BrCl₂F₂O and a molecular weight of 307.40 g/mol. Its structure features a benzyl bromide core substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCF₂H) at position 6, and a bromomethyl group (-CH₂Br) at position 1 (Figure 1). This compound is primarily used in organic synthesis as an alkylating agent, particularly in pharmaceutical intermediates and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of chlorine and difluoromethoxy groups, which enhance the electrophilicity of the benzylic carbon .

Properties

IUPAC Name

2-(bromomethyl)-1,5-dichloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCBZLONLVLRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

Step Description Conditions Reagents Yield & Purity
1 Bromination of aromatic methyl group Light irradiation (1000W iodine tungsten lamp), 6-24 hours Hydrobromic acid (40%), hydrogen peroxide (30%), organic/inorganic solvent (e.g., dichloromethane, ethyl acetate, or water) Purity ≥99%, Yield up to 90%
2 Work-up and purification Washing with saturated sodium sulfite, water, drying, silica gel chromatography Petroleum ether (60-90°C) High purity, >99%

This method leverages the in-situ generation of bromine radicals from HBr and H₂O₂, which selectively brominate the methyl group attached to the aromatic ring. The process benefits from:

Specific Synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzyl Bromide

Applying this methodology to the target compound involves starting from 2,4-dichlorotoluene derivatives bearing the difluoromethoxy substituent at the appropriate position. The key steps include:

  • Preparation of the precursor : Synthesis of 2,4-dichlorotoluene with the difluoromethoxy group attached at the 6-position, which can be achieved via nucleophilic aromatic substitution or other aromatic substitution methods.
  • Bromination : Under photochemical conditions, the methyl group is selectively brominated to form the benzyl bromide.

Reaction Conditions

  • Reagents :
    • Hydrobromic acid (40%) molar ratio to methyl group: 1:1 to 3.5
    • Hydrogen peroxide (30%) molar ratio: 1:1 to 3.5
  • Solvent :
    • Organic solvents such as dichloromethane, ethyl acetate, or water
  • Light source :
    • 1000W iodine tungsten lamp
  • Reaction time :
    • Typically 6-24 hours, depending on scale and conditions

Work-up & Purification

  • Washing with saturated sodium sulfite to remove excess bromine
  • Water washes
  • Drying over anhydrous sodium sulfate
  • Purification via silica gel chromatography with petroleum ether (60-90°C) as eluent

Data Summary and Comparative Table

Aspect Traditional Method Photochemical Method (Recent Innovation)
Bromination reagent N-bromosuccinimide (NBS) Hydrobromic acid + hydrogen peroxide
Initiator AIBN (radical initiator) Light irradiation (photoinitiation)
Cost Higher Lower due to reagent substitution
Environmental impact Higher waste Lower waste, greener process
Reaction conditions Reflux, elevated temperatures Mild, room temperature with light
Yield ~81-90% Up to 90% with high purity

Notes on the Preparation Process

  • The use of light as an initiator eliminates the need for chemical radical initiators, reducing impurities.
  • The hydrobromic acid and hydrogen peroxide system effectively generates bromine radicals in situ, enhancing selectivity and efficiency.
  • The reaction’s selectivity is high due to the steric and electronic effects of fluorine atoms, favoring monobromination at the methyl group.
  • This method is adaptable for various substituted aromatic compounds, including those bearing difluoromethoxy groups.

Research Findings & Validation

  • The method has been validated in multiple studies and patents, demonstrating high yields (>99% purity) and cost savings.
  • It aligns with green chemistry principles by minimizing hazardous waste and reducing reagent excess.
  • The process is scalable and suitable for industrial applications, especially in pharmaceutical and agrochemical synthesis where such benzyl bromides are intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
2,4-Dichloro-6-(difluoromethoxy)benzyl bromide serves as a valuable reagent in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing the formation of new compounds.
  • Coupling Reactions: It can participate in cross-coupling reactions to generate more intricate structures.
  • Functional Group Transformations: The compound can undergo oxidation and reduction reactions to modify its functional groups, expanding its utility in synthetic pathways.

Biological Research

Bioanalytical Studies:
The compound has been employed in bioanalytical studies to explore biological interactions and processes. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can lead to various biological effects.

Potential Antimicrobial Activity:
Research indicates that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide may possess antimicrobial properties. In studies involving clinical isolates such as Methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant pathogens.

Medicinal Chemistry

Drug Development:
The compound is being investigated as a precursor for synthesizing novel pharmaceutical agents. Its unique chemical structure may enhance the bioavailability and efficacy of drug candidates. For instance:

  • Halogenation Effects: The presence of chlorine and fluorine atoms can improve lipophilicity and metabolic stability, making it an attractive candidate for drug design.
  • Mechanism of Action Studies: Understanding how this compound interacts with biological targets can provide insights into its therapeutic mechanisms and potential applications in treating various diseases.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is utilized in the production of specialty chemicals with specific properties tailored for particular applications. Its reactivity makes it suitable for creating materials with desired functionalities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide:

  • Clinical Isolates Tested: MRSA and Klebsiella pneumoniae.
  • Observations: The compound exhibited effective inhibition of pathogen growth, indicating its potential use in treating bacterial infections.

Case Study 2: Synthesis of Bioactive Molecules

Research focusing on synthesizing bioactive derivatives from 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide has yielded promising results:

  • Synthetic Pathways: Various substitution reactions have been explored to create derivatives with enhanced biological activity.
  • Outcome: The resulting compounds showed improved interaction profiles with biological targets compared to non-halogenated analogs.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of electron-withdrawing groups like chlorine and difluoromethoxy enhances its reactivity towards nucleophiles. This compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,4-dichloro-6-(difluoromethoxy)benzyl bromide to other benzyl bromides allow for systematic comparisons. Key compounds for comparison include:

Substituent Positional Isomers

  • 2-Chloro-5-(difluoromethoxy)benzyl bromide (CAS: 1017779-54-2): Molecular formula: C₈H₆BrClF₂O (271.49 g/mol). Substituents: Chlorine at position 2, difluoromethoxy at position 3.
  • 3-(Difluoromethoxy)benzyl bromide (CAS: 72768-95-7):

    • Substituents: Difluoromethoxy at position 3.
    • Applications: Used in synthesizing fluorinated pharmaceuticals. The meta-substitution pattern alters electronic effects, making it less reactive in SN₂ reactions than ortho/para-substituted derivatives .

Halogenated Derivatives

  • 4-(Trifluoromethoxy)benzyl bromide (CAS: 94278-68-9):

    • Substituents: Trifluoromethoxy (-OCF₃) at position 4.
    • Comparison: The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing the compound’s stability but reducing its electrophilicity. This impacts its utility in Suzuki-Miyaura couplings, where electron-deficient aryl bromides are less reactive .
  • 2,6-Dichloro-4-(trifluoromethyl)benzyl bromide :

    • Substituents: Two chlorines at positions 2 and 6, trifluoromethyl (-CF₃) at position 4.
    • Steric Effects: The trifluoromethyl group creates significant steric hindrance, slowing reactions at the benzylic position compared to the target compound .

Fluorinated Analogues

  • 2,4-Difluoro-6-methoxybenzyl bromide :

    • Substituents: Fluorines at positions 2 and 4, methoxy (-OCH₃) at position 6.
    • Electronic Effects: Methoxy is electron-donating, counteracting the electron-withdrawing fluorines. This results in intermediate reactivity compared to the target compound’s difluoromethoxy group .
  • 3,5-Difluorobenzyl bromide (CAS: 113211-94-2):

    • Substituents: Fluorines at positions 3 and 5.
    • Applications: Used in kinase inhibitor synthesis. The lack of chlorine atoms reduces its electrophilicity, making it less reactive in alkylation reactions .

Structural and Reactivity Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative to Target)
2,4-Dichloro-6-(difluoromethoxy)benzyl bromide C₈H₅BrCl₂F₂O 307.40 2-Cl, 4-Cl, 6-OCF₂H Reference
2-Chloro-5-(difluoromethoxy)benzyl bromide C₈H₆BrClF₂O 271.49 2-Cl, 5-OCF₂H Higher (reduced steric hindrance)
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O 255.03 4-OCF₃ Lower (stronger electron withdrawal)
3,5-Difluorobenzyl bromide C₇H₅BrF₂ 205.02 3-F, 5-F Lower (no chlorine substituents)
2,6-Dichloro-4-(trifluoromethyl)benzyl bromide C₈H₄BrCl₂F₃ 306.93 2-Cl, 6-Cl, 4-CF₃ Lower (steric hindrance)

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromine atom. Its molecular formula is C9H7BrCl2F2OC_9H_7BrCl_2F_2O with a molecular weight of approximately 305.01 g/mol. The electron-withdrawing properties of the chlorine and difluoromethoxy groups enhance its electrophilicity, making it reactive towards nucleophiles.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition . This interaction typically occurs at the active site residues, effectively blocking enzymatic activity. The presence of electron-withdrawing groups increases the reactivity of the compound, which is critical for its biological effects.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide exhibits significant antimicrobial activity. It has been tested against various pathogens:

Pathogen Activity IC50 (µg/mL)
Staphylococcus aureusModerate10.5
Escherichia coliModerate to Good12.0
Candida albicansModerate15.0

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxicity against several cancer cell lines:

Cell Line IC50 (µg/mL)
HepG2 (liver cancer)6.6
HCT-116 (colon cancer)4.9
A549 (lung cancer)11.3

The presence of halogen substituents appears to enhance its cytotoxic effects, possibly through apoptosis induction mechanisms .

Case Studies

  • Enzyme Inhibition Studies : A study conducted on various enzymes demonstrated that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide effectively inhibited histone deacetylases (HDACs), which are crucial in cancer biology. The compound showed IC50 values ranging from 20 to 30 nM against different HDAC isoforms .
  • Antimalarial Activity : In another study focusing on antimalarial properties, derivatives of this compound exhibited promising activity against Plasmodium falciparum, with IC50 values between 9 and 86 nM . This positions it as a candidate for further development in antimalarial therapies.

Q & A

Q. What are the key physicochemical properties and identification parameters for 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide?

Answer: The compound can be identified using the following parameters:

PropertyValue
CAS Number3447-53-8
Molecular FormulaC₈H₇BrF₂O
Molecular Weight237.05 g/mol
Synonyms4-(Difluoromethoxy)benzyl bromide, 1-Bromomethyl-4-difluoromethoxybenzene

For structural confirmation, use nuclear magnetic resonance (NMR) to resolve peaks for the difluoromethoxy (-OCF₂H) and benzyl bromide (-CH₂Br) groups. Infrared (FTIR) spectroscopy can validate C-Br (550–600 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches .

Q. What synthetic routes are commonly employed for preparing 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide?

Answer: A representative method involves nucleophilic substitution:

React 2,4-dichloro-6-(difluoromethoxy)benzyl alcohol with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., acetonitrile, ACN) at room temperature.

Add a base (e.g., K₂CO₃) to neutralize HBr and drive the reaction .

Purify via preparatory liquid chromatography (LC) with dichloromethane (DCM) as the mobile phase .

Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Ensure anhydrous conditions to avoid hydrolysis of the benzyl bromide group .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of volatile HBr .
  • Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Optimize variables systematically:

VariableOptimal Range
SolventACN or DMF (enhances solubility of intermediates)
Temperature20–25°C (prevents side reactions)
Reaction Time18–24 hours (monitored via GC/MS)
PurificationPrep LC (DCM, 100%) or fractional distillation .

Troubleshooting:

  • Low yield: Increase stoichiometric excess of HBr (1.2–1.5 eq).
  • Impurities: Use activated charcoal to adsorb colored byproducts .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer: Challenges:

  • Overlapping NMR signals due to aromatic protons and fluorine coupling.
  • Residual benzyl bromide in the product affecting downstream reactions .

Solutions:

  • Use high-field NMR (500 MHz+) with decoupling for F-C interactions.
  • Quantify purity via GC-FID or HPLC with a C18 column (retention time: ~8.2 min in 70:30 MeOH:H₂O) .

Q. What mechanistic insights explain the bromination of the benzyl group?

Answer: The reaction proceeds via an SN2 mechanism :

HBr protonates the hydroxyl group of the benzyl alcohol intermediate.

Bromide ion (Br⁻) attacks the electrophilic benzyl carbon, displacing water.

Kinetic Studies:

  • Microemulsion systems (e.g., CTAB/1-butanol/hexane) enhance reaction rates by stabilizing intermediates .
  • Polar solvents accelerate bromide ion nucleophilicity but may compete with hydrolysis .

Q. How does the difluoromethoxy group influence reactivity and stability?

Answer:

  • Electron-Withdrawing Effect: The -OCF₂H group deactivates the benzene ring, reducing susceptibility to electrophilic substitution.
  • Stability: Fluorine atoms increase hydrolytic stability compared to non-fluorinated analogs.
  • Spectroscopic Impact: ¹⁹F NMR shows a doublet for -OCF₂H (δ ≈ -120 to -130 ppm) .

Q. What strategies mitigate purification challenges caused by residual reactants?

Answer:

  • Liquid-Liquid Extraction: Use DCM/water to partition unreacted HBr into the aqueous phase.
  • Column Chromatography: Employ silica gel with hexane:ethyl acetate (8:2) to separate benzyl bromide from polar byproducts .
  • Crystallization: Recrystallize from ethanol at -20°C to remove traces of benzyl alcohol .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 2
2,4-Dichloro-6-(difluoromethoxy)benzyl bromide

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